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Compound of Interest

1-Methyl-4-oxocyclohexane-1-
Compound Name:
carbonitrile

Cat. No.: B180417

Introduction: Strategic Importance in Medicinal
Chemistry

1-Methyl-4-oxocyclohexane-1-carbonitrile (CAS No. 121955-82-6) is a bifunctional molecule
featuring a ketone, a quaternary nitrile, and a rigid cyclohexane scaffold.[1] While seemingly
simple, this combination of features makes it a highly valuable component in the synthesis of
complex, biologically active molecules. Its primary role in the field is as a "Protein Degrader
Building Block," specifically for the construction of PROTACs.[1]

PROTACSs are innovative therapeutic agents that co-opt the cell's natural protein disposal
system to eliminate disease-causing proteins.[2] The success of a PROTAC is critically
dependent on the geometry of the ternary complex it forms with the target protein and an E3
ligase. The linker connecting the two ends of the PROTAC is therefore not merely a spacer but
a key determinant of efficacy. The rigid, non-planar structure of the cyclohexane ring in 1-
methyl-4-oxocyclohexane-1-carbonitrile provides a conformationally constrained element for
linker design, which can help to pre-organize the molecule into a bioactive conformation and
improve pharmacokinetic properties.[3]

Table 1: Physicochemical Properties of 1-Methyl-4-oxocyclohexane-1-carbonitrile
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Property Value Source
CAS Number 121955-82-6 [1]
Molecular Formula CsH11:NO [1]
Molecular Weight 137.18 g/mol [1]
Predicted: Colorless oil or low-
Appearance . .
melting solid
) Commercially available at
Purity [1]

297%

Synthesis and Mechanistic Rationale

The synthesis of 1-methyl-4-oxocyclohexane-1-carbonitrile is a two-step process starting
from the commercially available 1,4-dioxaspiro[4.5]decane-8-carbonitrile. This strategy involves
the deprotection of a ketal-protected precursor to reveal the ketone, followed by a selective a-

methylation.
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Figure 1: Overall synthesis workflow from protected precursor.

Step 1: Synthesis of the Precursor, 4-
Oxocyclohexanecarbonitrile

The first step is the acid-catalyzed hydrolysis of the ethylene glycol ketal of the starting
material. This is a standard and robust reaction to deprotect a ketone.

Experimental Protocol:

e To a 5000 mL three-necked flask, add 200.6 g (1.2 mol) of 1,4-dioxaspiro[4.5]decane-8-
carbonitrile, 72 g (1.2 mol) of boric acid, 2000 mL of water, and an appropriate amount of
hydrochloric acid.
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e Add 1000 mL of tetrahydrofuran (THF) and an additional 500 mL of water to the flask.

o Heat the mixture to 60°C with stirring. The reaction progress should be monitored by Gas
Chromatography (GC) or Thin Layer Chromatography (TLC).

e Once the reaction is complete (typically when <2% of the starting material remains), cool the
mixture to room temperature.

o Extract the aqueous mixture with dichloromethane (3 x 500 mL).
o Combine the organic layers and remove the solvent by distillation under reduced pressure.

e The crude product is then purified by vacuum distillation (e.g., at 100°C and 2 mmHg) to
yield 4-oxocyclohexanecarbonitrile as a clear, colorless oil.

Causality and Self-Validation:

» Choice of Acid: Hydrochloric acid is a strong, non-oxidizing acid, ideal for ketal hydrolysis
without promoting side reactions.

e Use of THF: THF serves as a co-solvent to ensure miscibility between the aqueous acid and
the organic starting material, thereby increasing the reaction rate.

e Boric Acid: While not strictly necessary for the hydrolysis itself, boric acid can act as a mild
Lewis acid catalyst and buffer.

 Validation: The purity of the intermediate should be confirmed by GC (e.g., >98%) and its
structure verified by *H NMR and IR spectroscopy before proceeding to the next step. The IR
spectrum should show a strong carbonyl (C=0) stretch around 1715 cm~* and the
disappearance of the C-O stretches associated with the ketal.

Step 2: a-Methylation to Yield 1-Methyl-4-
oxocyclohexane-1-carbonitrile

This step involves the selective methylation of the carbon atom that is alpha to both the ketone
and the nitrile group. This is achieved by forming the enolate of the ketone and then quenching
it with a methylating agent.
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Experimental Protocol:

In an 8 mL glass vial equipped with a magnetic stirring bar, charge 100 mg of 4-
oxocyclohexanecarbonitrile (1 equiv) and potassium hydroxide (KOH, 2 equiv).

Seal the vial with a septum screw cap. Evacuate and backfill with argon three times.
Add 2 mL of anisole (as solvent) via syringe.
Add phenyl trimethylammonium iodide (PhMesNI, 2 equiv) as the methylating agent.

Stir the reaction mixture vigorously at a controlled temperature (optimization may be
required, e.g., starting at room temperature and gently heating if necessary). Monitor the
reaction by TLC or LC-MS.

Upon completion, quench the reaction with a mild acidic workup (e.qg., dilute HCI) to
neutralize the base and protonate any remaining enolate. This also converts the N,N-
dimethylaniline byproduct into its water-soluble salt.

Extract the product into an organic solvent like ethyl acetate, wash with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure.

The crude product should be purified by flash column chromatography on silica gel.
Causality and Self-Validation:

e Choice of Base: KOH is a strong base capable of deprotonating the a-carbon. The protons
alpha to the ketone are significantly more acidic (pKa = 19-20 in DMSO) than those alpha to
a nitrile (pKa = 30 in DMSO), ensuring selective enolate formation at the desired position.

Choice of Methylating Agent: Phenyl trimethylammonium iodide is a safe and easy-to-handle
solid methylating agent. It avoids the use of more hazardous reagents like methyl iodide or
dimethyl sulfate. The byproduct, N,N-dimethylaniline, is easily removed by an acidic wash.

Solvent: Anisole is a relatively high-boiling, non-protic solvent suitable for this type of
reaction.
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 Validation: The final product's identity and purity must be confirmed through comprehensive
spectroscopic analysis (*H NMR, 3C NMR, IR, and Mass Spectrometry) as detailed in the
following section.

Molecular Structure Elucidation

As experimental spectra for 1-methyl-4-oxocyclohexane-1-carbonitrile are not widely
available in the public domain, this section provides a detailed analysis based on predicted
spectroscopic data, grounded in established principles of organic spectroscopy.

C1 C2,6 C3,5 C4 CHs CN

Click to download full resolution via product page

Figure 2: Structure of 1-Methyl-4-oxocyclohexane-1-carbonitrile with key positions labeled
for NMR analysis.

'H NMR Spectroscopy (Predicted, 400 MHz, CDCI:s)

The *H NMR spectrum is expected to show four distinct signals corresponding to the methyl
group and the three sets of inequivalent methylene protons on the cyclohexane ring.

e 0~ 1.5 ppm (Singlet, 3H): This signal corresponds to the protons of the methyl group at the
C1 position. It is a singlet because there are no adjacent protons.

e 0~ 2.0-2.2 ppm (Multiplet, 4H): This complex multiplet arises from the four protons at the C2
and C6 positions, which are alpha to the nitrile group.

e 0~ 2.4-2.6 ppm (Multiplet, 4H): This downfield multiplet corresponds to the four protons at
the C3 and C5 positions, which are alpha to the carbonyl group. The electron-withdrawing
effect of the ketone deshields these protons more than those at C2/C6.

13C NMR Spectroscopy (Predicted, 100 MHz, CDCI:s)
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The 13C NMR spectrum is expected to show six signals, corresponding to the six unique carbon
environments in the molecule.

Table 2: Predicted 3C NMR Chemical Shifts

Predicted Chemical Shift ]
Carbon Atom(s) Rationale

(3, ppm)

Typical for a cyclohexanone

C=0 (C4) ~208

carbonyl carbon.

Characteristic chemical shift
C=N ~122 o

for a nitrile carbon.

Methylene carbons alpha to
C3,C5 ~38

the carbonyl group.

Methylene carbons adjacent to
C2,C6 ~35

the quaternary carbon.

Quaternary carbon, deshielded
C1 ~40 by the attached nitrile and

methyl groups.

Methyl carbon attached to the
-CHs ~25

quaternary center.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

e ~2240 cm~! (Medium, Sharp): This absorption is characteristic of a C=N (nitrile) stretch.
Because the nitrile is on a quaternary carbon, the intensity may be weaker than for a nitrile
with an alpha-proton.

e ~1715 cm~1 (Strong, Sharp): This is a strong absorption characteristic of a C=0 (ketone)
stretch in a six-membered ring.

e ~2950-2850 cm~! (Medium-Strong): These bands correspond to the C-H stretching of the
methyl and methylene groups.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Electron lonization (EIl) mass spectrometry would be expected to show a molecular ion peak
and characteristic fragmentation patterns.

e Molecular lon (M*): A peak at m/z = 137, corresponding to the molecular weight of the
compound [CsH11NO]*.

o Key Fragments: Fragmentation would likely involve a-cleavage adjacent to the carbonyl
group and loss of the nitrile or methyl group. Common fragments might include m/z = 122
([M-CHs]*), m/z = 111 ([M-CN]*), and fragments resulting from cleavage of the cyclohexane
ring.

Application as a Rigid Linker in PROTACs

The structural features of 1-methyl-4-oxocyclohexane-1-carbonitrile make it an excellent
building block for PROTAC linkers.

(Target Protein Ligand | (Warhead) Linker | 1-Methyl-4-oxocyclohexane-1-carbonitrile cor%—»(EB Ligase Ligand | (e.g., for VHL, CRBN))

Click to download full resolution via product page

Figure 3: Conceptual role of the molecule as a rigid core within a PROTAC linker.

The ketone and nitrile functional groups provide two orthogonal points for chemical
modification, allowing for the attachment of the "warhead" (which binds the target protein) and
the "anchor" (which binds the E3 ligase). For example, the ketone can be converted to an
amine via reductive amination, or to a hydroxyl group via reduction, providing a nucleophilic
handle for linker attachment. The nitrile can be reduced to a primary amine or hydrolyzed to a
carboxylic acid, offering another point of attachment with different chemical properties.

The most significant contribution of this building block is the rigid cyclohexane core. Flexible
linkers (like long alkyl or PEG chains) can adopt many conformations, some of which may not
be conducive to forming a stable and productive ternary complex. By incorporating a rigid
scaffold like 1-methyl-4-oxocyclohexane-1-carbonitrile, medicinal chemists can exert greater
control over the linker's three-dimensional structure. This can:
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» Reduce the entropic penalty of forming the ternary complex, potentially increasing binding
affinity and degradation efficiency.

o Improve cell permeability and metabolic stability by reducing the flexibility and polar surface
area of the PROTAC molecule.

» Provide defined exit vectors for the rest of the linker, allowing for more precise and
predictable positioning of the two binding ligands.

Safety and Handling

As a laboratory chemical, 1-methyl-4-oxocyclohexane-1-carbonitrile should be handled with
appropriate care.

¢ Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side
shields, and a lab coat.

« Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of
any vapors.

e Storage: Store in a tightly sealed container in a cool, dry place.

o Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. calpaclab.com [calpaclab.com]

2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under
Miniaturized Conditions - PMC [pmc.ncbi.nim.nih.gov]

e 3. medchemexpress.com [medchemexpress.com]

 To cite this document: BenchChem. [1-Methyl-4-oxocyclohexane-1-carbonitrile molecular
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180417#1-methyl-4-oxocyclohexane-1-carbonitrile-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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